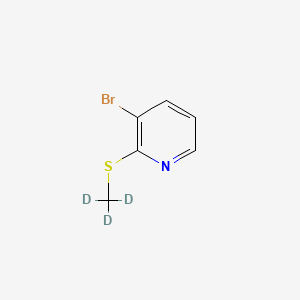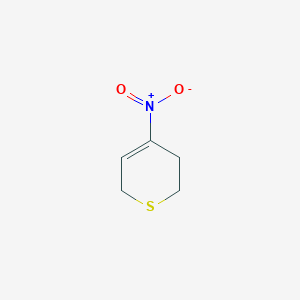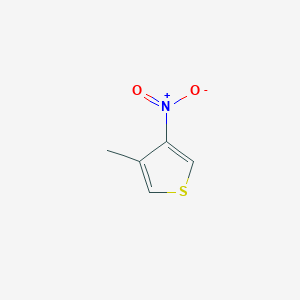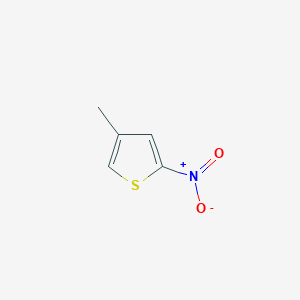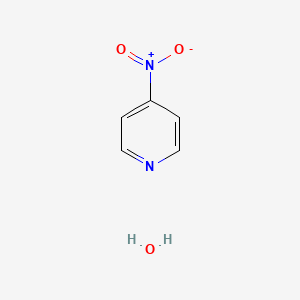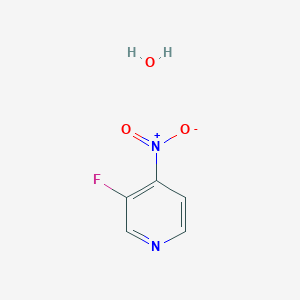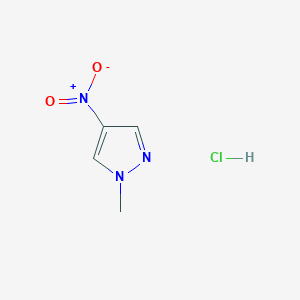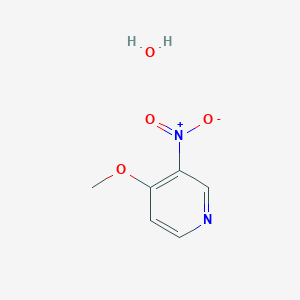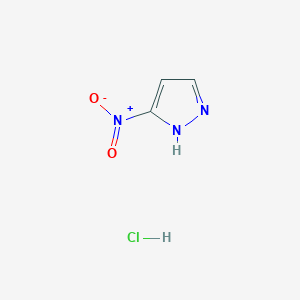
5-nitro-1H-pyrazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-1H-pyrazole hydrochloride is a nitroaromatic derivative of pyrazole, a class of heterocyclic aromatic organic compounds. This compound is characterized by the presence of a nitro group (-NO2) attached to the pyrazole ring, which significantly influences its chemical properties and reactivity. It is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-nitro-1H-pyrazole hydrochloride typically involves the nitration of pyrazole. One common method is the nitration of pyrazole using nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents. The reaction is usually carried out under controlled temperature conditions to ensure the selective introduction of the nitro group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and pressure control to optimize yield and purity. The process may also include purification steps such as recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 5-Nitro-1H-pyrazole hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reduction reactions can be performed using reducing agents such as iron (Fe) and hydrochloric acid (HCl).
Substitution: : Substitution reactions often involve halogenation, where halogenating agents like chlorine (Cl2) or bromine (Br2) are used.
Oxidation: : The oxidation of this compound can lead to the formation of pyrazole-5-carboxylic acid.
Reduction: : Reduction typically results in the formation of 5-amino-1H-pyrazole hydrochloride.
Substitution: : Halogenation reactions can produce various halogenated derivatives of the compound.
Scientific Research Applications
5-Nitro-1H-pyrazole hydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In medicinal chemistry, it serves as a building block for the development of new drugs with potential therapeutic applications. Additionally, it is used in biological studies to investigate its biochemical and physiological effects.
Mechanism of Action
The mechanism by which 5-nitro-1H-pyrazole hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The nitro group plays a crucial role in its reactivity, influencing its ability to participate in various biochemical processes. The compound may act as an inhibitor or activator of specific enzymes, affecting cellular functions and signaling pathways.
Comparison with Similar Compounds
5-Nitro-1H-pyrazole hydrochloride is compared with other similar compounds, such as 3-nitro-1H-pyrazole and 4-nitro-1H-pyrazole. These compounds share the pyrazole core but differ in the position of the nitro group, leading to variations in their chemical properties and reactivity
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
5-nitro-1H-pyrazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O2.ClH/c7-6(8)3-1-2-4-5-3;/h1-2H,(H,4,5);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTQIRPEYXLAMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
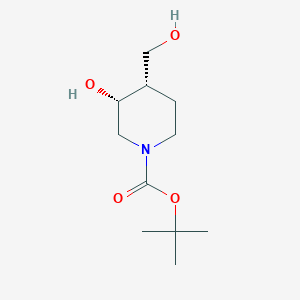
![6-Bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione](/img/structure/B8025708.png)

![tert-Butyl (1s,5s)-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B8025726.png)
